molecular formula C20H16N2O2S B12602325 Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-32-0

Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B12602325
CAS No.: 648420-32-0
M. Wt: 348.4 g/mol
InChI Key: BZTALFKDYLLMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. The unique structure of this compound, featuring both benzo[b]thienyl and naphthalenyl groups, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane, toluene, or acetonitrile.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[b]thienyl or naphthalenyl moieties.

    Reduction: Reduction reactions could target the urea functional group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biological research, urea derivatives are often studied for their potential as enzyme inhibitors or receptor ligands. The presence of both benzo[b]thienyl and naphthalenyl groups suggests potential interactions with biological targets.

Medicine

Medicinal chemistry applications could include the development of new drugs or therapeutic agents. Urea derivatives are known for their activity against various diseases, including cancer and infectious diseases.

Industry

In industry, such compounds may be used in the production of polymers, resins, or other materials with specific properties.

Mechanism of Action

The mechanism of action for “Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(phenylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-
  • Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(4-hydroxyphenyl)-

Uniqueness

The uniqueness of “Urea, N-(benzo[b]thien-2-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” lies in its specific combination of functional groups. The presence of both benzo[b]thienyl and naphthalenyl groups may confer unique chemical and biological properties, distinguishing it from other urea derivatives.

Properties

CAS No.

648420-32-0

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-(1-benzothiophen-2-ylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C20H16N2O2S/c23-15-9-8-13-5-3-6-18(17(13)11-15)22-20(24)21-12-16-10-14-4-1-2-7-19(14)25-16/h1-11,23H,12H2,(H2,21,22,24)

InChI Key

BZTALFKDYLLMTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CNC(=O)NC3=CC=CC4=C3C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.